Boc-Asp(OAll)-OH

Overview

Description

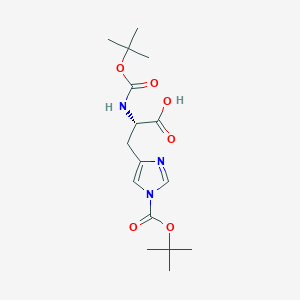

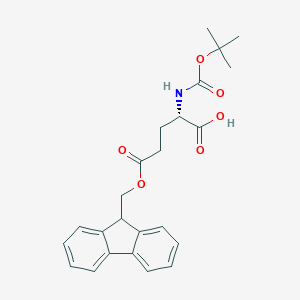

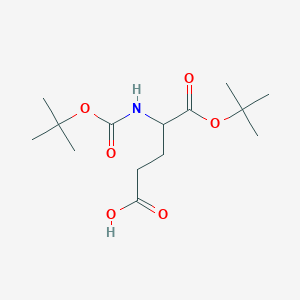

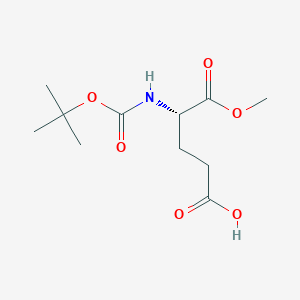

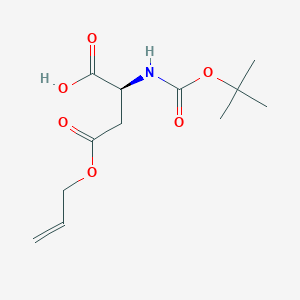

“Boc-Asp(OAll)-OH” is a chemical compound used in proteomics research . It is also known as Boc-L-aspartic acid 4-allyl ester .

Molecular Structure Analysis

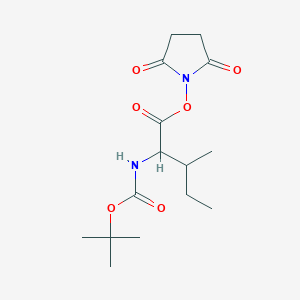

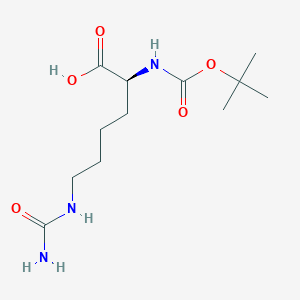

The molecular formula of “this compound” is C12H19NO6 . The molecular weight is 273.28 g/mol . The structure of the molecule can be represented by the SMILES string: CC©©OC(=O)NC@@HOCC=C)C(=O)O .Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored at room temperature . Its optical activity is [α]/D -27.0±2.0°, c = 1 in DMF .Scientific Research Applications

Temporary Protecting Group in Aspartyl Peptides : Boc-Asp(OAll)-OH is used as a temporary protecting group for the β-carboxy function in aspartyl peptides. This approach facilitates the synthesis of aspartyl peptides by allowing the allyl ester to be removed under various conditions without the formation of unwanted derivatives (Kunz, Waldmann, & Unverzagt, 2009).

Solid Phase-Mediated Cyclization of Head-to-Tail Peptides : The compound is involved in the solid-phase synthesis of cyclic head-to-tail peptides. It has been observed that the chemistry used for the incorporation of this compound can lead to epimerization at the α-carbon of Asp, highlighting the challenges in peptide synthesis (Valero, Giralt, & Andreu, 1996).

Synthesis of Partially Protected Heptapeptide : this compound is used in the synthesis of a partially protected heptapeptide, which is a segment of bovine pancreatic ribonuclease. This demonstrates its utility in creating specific peptide sequences for biological studies (Hoogerhout, Schattenkerk, & Kerling, 2010).

In Catalytic Activities of Polypeptides : It is used in synthesizing various linear, cyclic, and polypeptides that demonstrate catalytic activities. These peptides have been investigated for their ability to catalyze the hydrolysis of specific substrates, showcasing the compound's role in enzymatic reaction studies (Nishi, Morishige, Tsutsumi, & Nakajima, 1983).

Hydrolysis of Primary Amide Groups in Peptides : this compound has been used in the study of the hydrolysis of primary amide groups in Asn/Gln-containing peptides. This research provides insight into peptide stability and transformations under various chemical conditions (Onoprienko, Yelin, & Miroshnikov, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Boc-Asp(OAll)-OH, also known as N-tert-butyloxycarbonyl-L-aspartic acid α-allyl ester, is a derivative of the amino acid aspartic acid . The primary targets of this compound are proteins associated with amino groups . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Mode of Action

This compound interacts with its targets by masking the amino groups present in several compounds such as natural products, amino acids, and peptides . This masking is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis and modification of proteins. The Boc group serves as a protective group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide bond is formed, the Boc group can be selectively removed, allowing the next amino acid to be added .

Result of Action

The result of this compound’s action is the selective formation of peptide bonds during protein synthesis. By protecting amino groups from unwanted reactions, this compound allows for the precise assembly of amino acids into proteins .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The Boc group is stable under basic conditions and can be removed under acidic conditions . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, temperature can affect the rate of reactions involving this compound.

Biochemical Analysis

Biochemical Properties

Boc-Asp(OAll)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. For instance, it can be involved in reactions catalyzed by enzymes like transketolase and glucose 6-phosphate dehydrogenase, which are part of the pentose phosphate pathway .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of proteins and peptides that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It can bind to enzymes and other biomolecules, potentially influencing their activity. For example, it can act as a substrate for enzymes involved in peptide synthesis, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, during peptide synthesis, the Boc group can be selectively removed under certain conditions, allowing the aspartic acid part of the molecule to participate in peptide bond formation .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes such as transketolase and glucose 6-phosphate dehydrogenase, which are part of the pentose phosphate pathway .

properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMNSEVEWIDHND-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563936 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132286-77-2 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)